molecular formula C10H11NO3 B6590066 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 2137602-97-0

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Cat. No. B6590066
CAS RN: 2137602-97-0
M. Wt: 193.2
InChI Key:
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Description

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (5-MDB) is an important organic compound in the field of synthetic organic chemistry. It has a wide range of applications in pharmaceutical, agrochemical, and material science research. 5-MDB is a versatile building block for the synthesis of various compounds and can be used in the preparation of novel drug candidates. It has been widely used in the development of new drugs, agrochemicals, and materials.

Scientific Research Applications

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has been widely used in scientific research due to its wide range of applications. It has been used in the development of new drugs, agrochemicals, and materials. It has also been used in the synthesis of various compounds, including peptides, nucleosides, and heterocyclic compounds. In addition, 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has been used in the synthesis of new drugs with improved activity and pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is not yet fully understood. However, it is believed that 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid acts as an electron acceptor, which facilitates the transfer of electrons from the substrate to the enzyme. This process is believed to be essential for the catalytic activity of the enzyme and the subsequent formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid are not yet fully understood. However, it is believed that 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can interact with various enzymes, receptors, and transporters in the body. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, and to activate various receptors, such as the GABA receptor.

Advantages and Limitations for Lab Experiments

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it can be used in the synthesis of various compounds. In addition, it is relatively stable under a variety of conditions and can be stored for long periods of time. However, 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is not water soluble and can be difficult to work with in aqueous solutions.

Future Directions

The future directions for the research of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid are numerous. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to identify new synthesis methods and to optimize existing synthesis methods. Furthermore, further research is needed to explore the potential for 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid to be used in the development of new drugs and agrochemicals. Finally, further research is needed to explore the potential for 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid to be used in the development of new materials.

Synthesis Methods

The synthesis of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be achieved through a variety of approaches. The most common methods include the condensation of formaldehyde and aniline, the hydrolysis of 1-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid anhydride, and the reaction of a benzoxazine with ethyl acetoacetate. In addition, 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can also be synthesized through the reaction of 3-amino-1-methyl-1H-1,4-benzoxazine-6-carboxylic acid with methyl iodide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves the condensation of 2-amino-5-methylphenol with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the target compound.", "Starting Materials": [ "2-amino-5-methylphenol", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-methylphenol in ethanol and add ethyl acetoacetate. Add sodium ethoxide and reflux the mixture for 4 hours.", "Step 2: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the product by heating it with sodium hydroxide in water for 2 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate.", "Step 5: Hydrolyze the product by refluxing it with hydrochloric acid for 2 hours. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by recrystallization from ethanol." ] }

CAS RN

2137602-97-0

Product Name

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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